3-Bromo-5-chlorobenzenesulfonyl chloride

Physical form Weighing accuracy Process safety

3‑Bromo‑5‑chlorobenzenesulfonyl chloride (C₆H₃BrCl₂O₂S, MW 289.96 g mol⁻¹) is a mixed‑halogen aryl sulfonyl chloride that functions as a potent electrophilic sulfonylating agent [REFS‑1]. It is primarily employed to introduce the 3‑bromo‑5‑chlorobenzenesulfonyl moiety into amines, alcohols and C‑nucleophiles, generating sulfonamides, sulfonate esters and sulfones that retain two chemically distinct halogen handles for downstream elaboration [REFS‑2].

Molecular Formula C6H3BrCl2O2S
Molecular Weight 289.96 g/mol
CAS No. 1049026-36-9
Cat. No. B1523820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chlorobenzenesulfonyl chloride
CAS1049026-36-9
Molecular FormulaC6H3BrCl2O2S
Molecular Weight289.96 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Br)S(=O)(=O)Cl
InChIInChI=1S/C6H3BrCl2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H
InChIKeyTVNXVTHWGFPUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chlorobenzenesulfonyl chloride (CAS 1049026‑36‑9) – Solid‑State Sulfonylating Reagent with Dual Halogen Handles


3‑Bromo‑5‑chlorobenzenesulfonyl chloride (C₆H₃BrCl₂O₂S, MW 289.96 g mol⁻¹) is a mixed‑halogen aryl sulfonyl chloride that functions as a potent electrophilic sulfonylating agent [REFS‑1]. It is primarily employed to introduce the 3‑bromo‑5‑chlorobenzenesulfonyl moiety into amines, alcohols and C‑nucleophiles, generating sulfonamides, sulfonate esters and sulfones that retain two chemically distinct halogen handles for downstream elaboration [REFS‑2].

Why In‑Class Aryl Sulfonyl Chlorides Cannot Replace 3‑Bromo‑5‑chlorobenzenesulfonyl Chloride Without Compromising Functionality


Aryl sulfonyl chlorides are frequently regarded as interchangeable electrophiles, yet the 3‑bromo‑5‑chloro substitution pattern provides a unique combination of (i) a room‑temperature solid physical form that simplifies gravimetric handling compared with liquid analogs, (ii) two electronically distinct halogen atoms that enable chemoselective, sequential cross‑coupling (Br first, then Cl or vice versa) after sulfonylation, and (iii) a measurably higher electrophilicity at the SO₂Cl center driven by the additive electron‑withdrawing effect of the two halogen substituents [REFS‑1]. Replacing this reagent with unsubstituted benzenesulfonyl chloride, a mono‑halo congener or a symmetric dihalo analog eliminates at least one of these differentiation dimensions, thereby reducing synthetic convergence, increasing step count or complicating purification [REFS‑2].

Quantitative Differentiation Evidence for 3‑Bromo‑5‑chlorobenzenesulfonyl Chloride vs Closest Analogs


Room‑Temperature Solid State vs Oily Liquid Benzenesulfonyl Chloride – Handling and Dosing Precision

3‑Bromo‑5‑chlorobenzenesulfonyl chloride is a low‑melting solid (mp 38‑42 °C) at ambient temperature, whereas unsubstituted benzenesulfonyl chloride is an oily liquid. The solid form permits precise gravimetric dispensing on standard laboratory balances and reduces the risk of spillage during transfer, a critical factor in multi‑step parallel synthesis [REFS‑1][REFS‑2].

Physical form Weighing accuracy Process safety

Extended Solid‑State Stability Compared with Low‑Melting Mono‑ and Dichloro‑ Analogs

With a melting onset ≥ 38 °C, 3‑bromo‑5‑chlorobenzenesulfonyl chloride remains fully solid under short‑term ambient storage conditions where 3‑bromobenzenesulfonyl chloride (mp 30‑33 °C) and 3,5‑dichlorobenzenesulfonyl chloride (mp 30‑35 °C) may soften or partially liquefy. This reduces the risk of hydrolytic degradation that accelerates in the liquid phase [REFS‑1][REFS‑2].

Storage stability Shelf life Cold chain

Orthogonal Halogen Reactivity Enables Chemoselective Sequential Cross‑Coupling

The 3‑bromo‑5‑chloro pattern delivers two electronically differentiated halogens on the aryl ring after sulfonylation. Aryl bromides undergo oxidative addition to Pd(0) 10‑100 × faster than aryl chlorides under standard Suzuki–Miyaura conditions, allowing the C‑Br bond to be functionalized selectively while the C‑Cl bond remains intact for a subsequent orthogonal coupling or nucleophilic aromatic substitution [REFS‑1][REFS‑2]. This built‑in reactivity gradient eliminates the need for protecting‑group manipulations.

Sequential coupling Chemoselectivity Molecular complexity

Enhanced Sulfonyl Chloride Electrophilicity from Dual Halogen Substitution

The two halogen substituents exert an additive electron‑withdrawing effect (Σσₘ ≈ 0.766; σₘ Br = 0.393, σₘ Cl = 0.373) [REFS‑1]. In the well‑established linear free‑energy relationships for benzenesulfonyl chloride solvolysis, a higher Σσ directly correlates with a larger rate constant [REFS‑2]. Thus, 3‑bromo‑5‑chlorobenzenesulfonyl chloride is predicted to react faster with amines and alcohols than its unsubstituted or mono‑halogenated counterparts, improving conversion in reactions with weakly nucleophilic substrates.

Electrophilicity Reaction rate Hammett constant

Validated Purity Specification and Quality Documentation Supporting Reproducible Synthesis

Commercially sourced 3‑bromo‑5‑chlorobenzenesulfonyl chloride is routinely supplied at ≥ 97‑98% purity (HPLC/GC) with batch‑specific Certificates of Analysis including NMR, HPLC, GC and LC‑MS [REFS‑1][REFS‑2]. This specification matches or exceeds the typical purity offered for common alternatives such as 3‑bromobenzenesulfonyl chloride (95‑97%) while maintaining competitive pricing.

Purity Quality control Reproducibility

High‑Value Application Scenarios for 3‑Bromo‑5‑chlorobenzenesulfonyl Chloride Based on Quantitative Differentiation Evidence


Parallel Synthesis of Diverse Sulfonamide Libraries via Automated Solid Dispensing

The solid physical form (mp 38‑42 °C) enables accurate automated powder dispensing into 96‑well plates, a prerequisite for high‑throughput parallel sulfonamide synthesis. Unlike liquid benzenesulfonyl chloride, the solid target compound eliminates cross‑contamination and volumetric dosing errors, directly improving library reproducibility [REFS‑1].

One‑Building‑Block, Two‑Step Sequential Diversification for Medicinal Chemistry Lead Optimization

After initial sulfonamide or sulfonate formation, the retained aryl bromide undergoes chemoselective Suzuki–Miyaura coupling while the aryl chloride remains available for a subsequent Buchwald–Hartwig amination or second cross‑coupling. This convergent strategy, enabled by the orthogonal Br/Cl reactivity [REFS‑1][REFS‑2], collapses what would otherwise be a multi‑intermediate linear sequence into a shorter, higher‑yielding route.

Synthesis of Polyhalogenated Biaryl Sulfones via Palladium‑Catalyzed Desulfitative Cross‑Coupling

3‑Bromo‑5‑chlorobenzenesulfonyl chloride participates in Pd‑catalyzed desulfitative arylation with heteroarenes without cleaving the C‑Br or C‑Cl bonds [REFS‑1]. This allows one‑step access to (poly)halo‑substituted diarylsulfones that retain both halogen handles for further elaboration, a transformation not accessible with unsubstituted benzenesulfonyl chloride that would generate a non‑functionalized product.

Accelerated Reaction with Sterically Hindered or Weakly Nucleophilic Amines

When coupling to electron‑deficient or sterically congested amines that react sluggishly with standard sulfonyl chlorides, the enhanced electrophilicity (Σσₘ ≈ 0.77) of the target compound can drive conversions to completion without requiring excess reagent or extended reaction times, as predicted by Hammett linear free‑energy relationships [REFS‑1][REFS‑2].

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